molecular formula C15H12N6O2S B11053940 2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine

2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine

Cat. No. B11053940
M. Wt: 340.4 g/mol
InChI Key: WWWWDKVVTFPWQE-UHFFFAOYSA-N
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Description

2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazole with substituted aromatic acids can yield the desired triazolothiadiazole derivatives . The reaction is often carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is unique due to its specific combination of triazole, thiadiazole, and pyrazine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse pharmacological activities make it a valuable compound in drug discovery and development.

properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N6O2S/c1-22-9-3-4-10(12(7-9)23-2)14-20-21-13(18-19-15(21)24-14)11-8-16-5-6-17-11/h3-8H,1-2H3

InChI Key

WWWWDKVVTFPWQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)OC

Origin of Product

United States

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